4-bromo-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol
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Overview
Description
4-bromo-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol is an aromatic compound with the molecular formula C13H8BrClFNO. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a halogenated phenol derivative. It is commonly used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol typically involves the condensation of 4-bromo-2-hydroxybenzaldehyde with 2-chloro-5-fluoroaniline under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-bromo-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-bromo-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-chlorophenol: A halogenated phenol with similar structural features but lacks the imine and fluorine groups.
5-bromo-2-chloro-4’-ethoxydiphenylmethane: Another halogenated aromatic compound used in the synthesis of pharmaceuticals.
Uniqueness
4-bromo-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol is unique due to the presence of multiple halogen atoms and an imine group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
4-bromo-2-[(2-chloro-5-fluorophenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClFNO/c14-9-1-4-13(18)8(5-9)7-17-12-6-10(16)2-3-11(12)15/h1-7,18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTMVGIBHFBODP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N=CC2=C(C=CC(=C2)Br)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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